molecular formula C23H22ClFN2O3S B4736908 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-(2-phenylethyl)glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-(2-phenylethyl)glycinamide

Cat. No.: B4736908
M. Wt: 460.9 g/mol
InChI Key: MIPFLBLEKUHDJG-UHFFFAOYSA-N
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-(2-phenylethyl)glycinamide is a complex organic compound with a molecular formula of C22H22ClFN2O3S This compound is characterized by the presence of a sulfonyl group, a fluorobenzyl group, and a phenylethyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-(2-phenylethyl)glycinamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Glycinamide Backbone: The glycinamide backbone is synthesized through the reaction of glycine with appropriate amines under controlled conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached through nucleophilic substitution reactions, often using fluorobenzyl halides.

    Addition of the Phenylethyl Group: The phenylethyl group is introduced through alkylation reactions, using phenylethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-(2-phenylethyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfides or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are frequently used.

    Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenylethyl group may yield benzaldehyde or acetophenone derivatives, while reduction of the sulfonyl group may produce thiol derivatives.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-(2-phenylethyl)glycinamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-(2-phenylethyl)glycinamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorobenzyl and phenylethyl groups may enhance the compound’s binding affinity and specificity, leading to targeted effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(4-isopropylphenyl)glycinamide
  • N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(2-phenylethyl)glycinamide

Uniqueness

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-(2-phenylethyl)glycinamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both fluorobenzyl and phenylethyl groups enhances its potential for targeted interactions, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN2O3S/c24-20-10-12-21(13-11-20)31(29,30)27(16-19-8-4-5-9-22(19)25)17-23(28)26-15-14-18-6-2-1-3-7-18/h1-13H,14-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPFLBLEKUHDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-(2-phenylethyl)glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-(2-phenylethyl)glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-(2-phenylethyl)glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-(2-phenylethyl)glycinamide

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